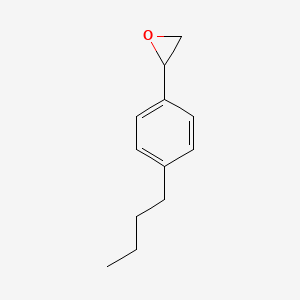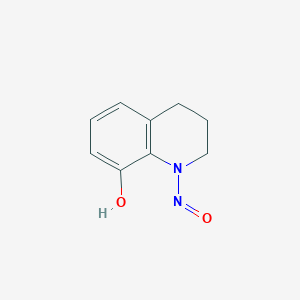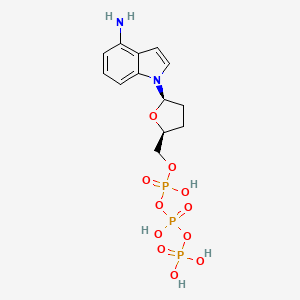![molecular formula C18H12O6S B12791813 3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione CAS No. 71349-40-1](/img/structure/B12791813.png)
3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,10,22,23-tetraoxa-17-thiatetracyclo[1721112,1504,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione is a complex organic compound characterized by its unique tetracyclic structure containing oxygen and sulfur atoms
Méthodes De Préparation
The synthesis of 3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione involves multiple steps, typically starting from simpler organic molecules. The synthetic routes often include cyclization reactions, where the formation of the tetracyclic structure is achieved through the reaction of precursor molecules under specific conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the oxygen and sulfur atoms within the tetracyclic structure.
Applications De Recherche Scientifique
3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study the behavior of tetracyclic structures and their reactivity. In biology and medicine, it has potential applications in drug development due to its unique structural properties. Additionally, it is used in the industry for the synthesis of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of oxygen and sulfur atoms within the tetracyclic structure allows it to form strong interactions with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione can be compared with other similar compounds such as 2,16,22,23-tetraoxa-9-thiatetracyclo[15.3.1.14,7.111,14]tricosa-1(21),4,6,11,13,17,19-heptaene-3,15-dione . These compounds share similar tetracyclic structures but differ in the arrangement and number of oxygen and sulfur atoms. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
71349-40-1 |
|---|---|
Formule moléculaire |
C18H12O6S |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione |
InChI |
InChI=1S/C18H12O6S/c19-17-15-7-5-11(21-15)9-25-10-12-6-8-16(22-12)18(20)24-14-4-2-1-3-13(14)23-17/h1-8H,9-10H2 |
Clé InChI |
ZQABGRVSSJABMF-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=C(O2)C(=O)OC3=CC=CC=C3OC(=O)C4=CC=C(O4)CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


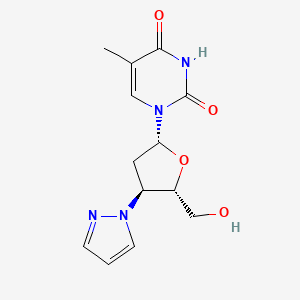

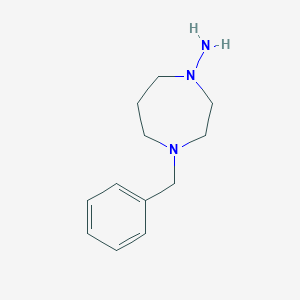

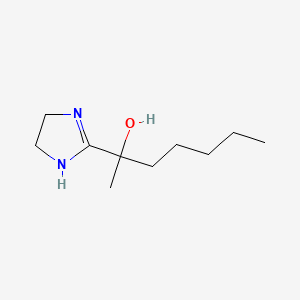


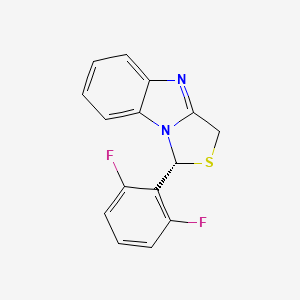
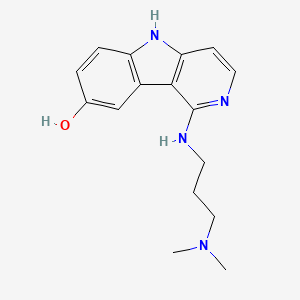
![8-Methylpyreno[1,2-b]pyran-9-one](/img/structure/B12791778.png)

